1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of an ethylphenoxy group, a butoxy chain, a methoxy group, and a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylphenol with butyl bromide to form 4-(4-ethylphenoxy)butane. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene
- 1-[4-(4-ethylphenoxy)butoxy]-4-methylbenzene
- 1-[4-(4-ethylphenoxy)butoxy]-2-methylbenzene
Uniqueness
1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. This distinct structure sets it apart from similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-17-8-10-18(11-9-17)22-13-5-6-14-23-19-12-7-16(2)15-20(19)21-3/h7-12,15H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMLBXAKDCOTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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